molecular formula C7H9N3 B1343793 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine CAS No. 781595-43-5

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

Katalognummer B1343793
CAS-Nummer: 781595-43-5
Molekulargewicht: 135.17 g/mol
InChI-Schlüssel: WGJUBVJZKNTGRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound . It has been used in the development of novel selective Axl inhibitors .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . It has also been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine has been analyzed using X-ray diffraction .


Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine and related compounds have been used in various chemical reactions. They have been obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .

Wissenschaftliche Forschungsanwendungen

Selective Axl Inhibitors

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives have been discovered as novel selective Axl inhibitors . Axl and Mer are members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases. Selective Axl inhibition by these compounds did not lead to retinal toxicity in mice, unlike enzyme-mediated inhibition of Mer by an Axl/Mer dual inhibitor . This makes them promising for further research in this area .

PI3Kδ Inhibitor

The compound has been optimized to generate a highly selective PI3Kδ inhibitor . PI3Kδ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes this compound potentially useful in the treatment of various diseases .

Erk2 Inhibitors

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine has been found to be an effective inhibitor of Erk2 . Erk2 is a type of protein kinase that plays a crucial role in the MAPK/ERK pathway, which is important in mediating cellular responses to external signals .

Antiproliferative Activity

Some derivatives of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine have shown antiproliferative activity . This suggests potential applications in the development of anticancer drugs .

Drug Metabolism and Pharmacokinetics

The compound has shown a promising pharmacokinetic profile in mice . This suggests potential applications in drug metabolism and pharmacokinetics studies .

Autoimmune Diseases and Leukocyte Malignancies

The compound has shown efficacy in an in vivo antibody production model . This suggests potential applications in the treatment of autoimmune diseases and leukocyte malignancies .

Safety and Hazards

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives are being studied for their potential use as novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents . They are also being explored for their use as mTOR kinase and PI3 kinase inhibitors .

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJUBVJZKNTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621163
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

CAS RN

781595-43-5
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 4
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 5
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

Q & A

Q1: What are the key structural features of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives that contribute to their inhibitory activity against Erk2?

A1: Research has identified 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives as potential inhibitors of Erk2. [] While the specific structural features responsible for this activity haven't been explicitly detailed in the provided abstracts, the presence of different substituents at the 2 and 7 positions seems crucial for modulating activity and selectivity against various kinases, including Erk2. [, , ] Further investigation into structure-activity relationships (SAR) is necessary to fully elucidate the key structural determinants for optimal Erk2 inhibition.

Q2: Can you elaborate on the synthetic routes used to prepare 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives?

A2: One common method involves reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines. This reaction proceeds through a proposed pathway involving a [, ]-hydrogen shift followed by cycloaddition and dehydration steps to yield the desired 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. [] Further modifications at the 2 and 7 positions can then be introduced to generate a diverse library of derivatives. [, , , ]

Q3: Has 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine demonstrated activity against any specific cancer cell lines?

A3: Yes, research indicates that a 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivative exhibits inhibitory effects on the growth of breast cancer cell line MCF-7. [] This finding suggests its potential as an anti-tumor agent, although further in-vitro and in-vivo studies are necessary to confirm these preliminary findings and explore its efficacy against other cancer types.

Q4: Are there any studies investigating the potential of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines as Axl inhibitors?

A4: Yes, recent research has focused on exploring 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives as novel and selective Axl inhibitors. [] While the specific details of these studies are not provided in the abstract, this highlights the potential of this scaffold for targeting Axl, a receptor tyrosine kinase implicated in cancer progression and drug resistance.

Q5: What is the significance of exploring 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

A5: The synthesis and investigation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are likely driven by the goal of understanding structure-activity relationships and optimizing the biological activity of this class of compounds. [, ] By introducing various substituents on the arylmethyl group, researchers can assess their impact on factors such as target affinity, selectivity, and pharmacokinetic properties, ultimately guiding the development of more potent and drug-like molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.